![molecular formula C17H13N3S B2743932 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile CAS No. 923174-72-5](/img/structure/B2743932.png)
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a chemical compound with the molecular formula C16H12N2S. This compound is characterized by the presence of a benzonitrile group attached to a phthalazine ring via a thioether linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves several steps One common method starts with the preparation of 4-methylphthalazine, which is then reacted with a thiol compound to form the thioether linkageThe reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Analyse Chemischer Reaktionen
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the Hepatitis C virus (HCV).
- Mechanism of Action : The compound has been shown to inhibit HCV replication by targeting the virus's entry stage. In structure-activity relationship studies, derivatives of benzonitrile exhibited enhanced antiviral activity at low nanomolar concentrations, indicating a promising therapeutic potential against HCV infections .
- Pharmacokinetics : Compounds derived from this scaffold demonstrated favorable pharmacokinetic profiles, being orally available and exhibiting prolonged presence in plasma after administration. For instance, a derivative was identified with an effective concentration (EC50) of 0.022 μM and a selectivity index (SI) greater than 600, suggesting low toxicity and high efficacy .
Anticancer Properties
The compound has also shown promise in cancer treatment through various mechanisms:
- Inhibition of Cancer Cell Growth : Phthalazine derivatives have demonstrated significant antiproliferative effects on several cancer cell lines. The inhibition occurs through mechanisms such as affecting vascular endothelial growth factor pathways, which are crucial for tumor growth and metastasis .
- Combination Therapies : Research indicates that this compound can be utilized in combination therapies alongside traditional chemotherapeutic agents like alkylating agents and topoisomerase inhibitors. This strategy enhances the overall efficacy of cancer treatments by leveraging synergistic effects .
Pharmaceutical Formulations
The compound is being explored for its formulation into pharmaceutical compositions:
- Formulation Development : The synthesis of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves creating stable formulations that can be administered effectively. These formulations are essential for ensuring bioavailability and therapeutic effectiveness in clinical settings .
- Therapeutic Applications : The potential uses of this compound extend to treating diseases that benefit from the inhibition of specific molecular targets involved in cancer progression and viral infections. Its development into a pharmaceutical product is ongoing, focusing on optimizing dosage forms for clinical applications .
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of compounds related to this compound:
Wirkmechanismus
The mechanism of action of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The thioether linkage allows the compound to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile can be compared with other similar compounds such as:
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile: This compound has a piperazine ring instead of a phthalazine ring, which affects its binding properties and biological activity.
4-((4-Methylphenylthio)methyl)benzonitrile: This compound has a phenyl group instead of a phthalazine ring, leading to different chemical reactivity and applications.
Biologische Aktivität
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a compound of increasing interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and antioxidant effects based on various studies.
Structural Characteristics
The compound features a phthalazin moiety, a thioether group, and a benzonitrile component. These structural elements contribute to its reactivity and interactions within biological systems. The molecular formula is C13H12N2S with a molecular weight of approximately 232.31 g/mol.
Enzyme Inhibition
Research indicates that the nitrile group in this compound may facilitate interactions with various enzymes. The thioether moiety is particularly significant for enzyme inhibition studies, as it can act as a sulfur donor, potentially affecting enzyme kinetics and binding interactions.
Methods of Study:
- Enzyme Kinetics: The compound is introduced into enzymatic systems to observe its effects on enzyme activity.
- Structural Analysis: Techniques such as X-ray crystallography and NMR spectroscopy are employed to characterize binding interactions.
Antioxidant Activity
The antioxidant potential of the compound has been explored using various assays:
- DPPH Scavenging Assay: This method evaluates the ability of the compound to scavenge free radicals.
- ABTS Assay: Similar to DPPH, this assay measures radical scavenging capacity but uses a different radical source.
In studies assessing related compounds, moderate antioxidant activity was observed, suggesting that this compound may also possess such properties .
Summary of Findings
Biological Activity | Observations |
---|---|
Enzyme Inhibition | Potential interactions with enzymes; further studies needed for specific targets. |
Anticancer Properties | Limited cytotoxicity observed in preliminary tests; further investigation required. |
Antioxidant Activity | Moderate activity noted in related compounds; suggests potential for further exploration. |
Eigenschaften
IUPAC Name |
4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJADDOLPOBVWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.